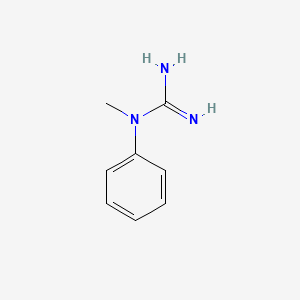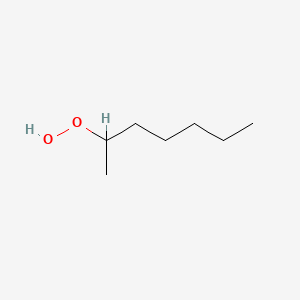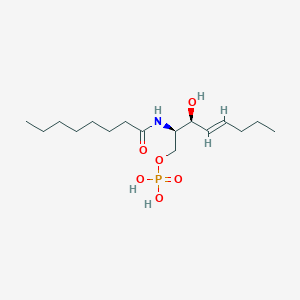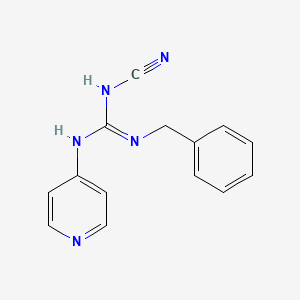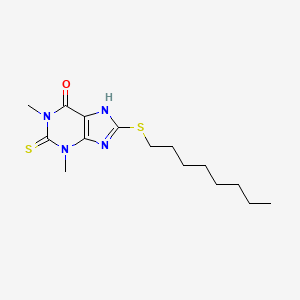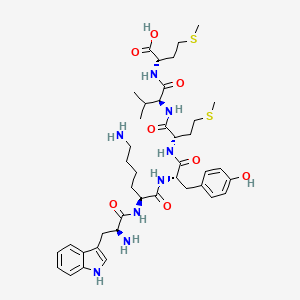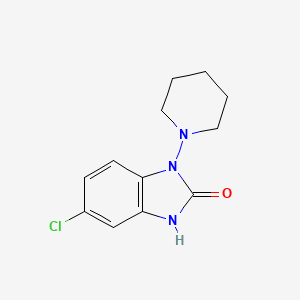
1-Pentene-1,1-D2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Pentene-1,1-D2 is a deuterated derivative of 1-pentene, an organic compound belonging to the class of alkenes. Alkenes are hydrocarbons that contain at least one carbon-carbon double bond. The deuterium atoms in this compound replace the hydrogen atoms at the first carbon position, making it a valuable compound for various scientific studies, especially in the field of spectroscopy and reaction mechanisms.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Pentene-1,1-D2 can be synthesized through several methods. One common approach involves the deuteration of 1-pentene using deuterium gas (D2) in the presence of a catalyst such as palladium on carbon (Pd/C). The reaction typically occurs under mild conditions, with the deuterium atoms selectively replacing the hydrogen atoms at the desired position.
Industrial Production Methods
Industrial production of this compound often involves the use of deuterated reagents and catalysts to ensure high purity and yield. The process may include multiple steps of purification and distillation to isolate the deuterated compound from other byproducts.
Chemical Reactions Analysis
Types of Reactions
1-Pentene-1,1-D2 undergoes various chemical reactions typical of alkenes, including:
Hydrogenation: The addition of hydrogen (H2) across the double bond to form pentane.
Halogenation: The addition of halogens (e.g., Br2, Cl2) to form dihalides.
Hydrohalogenation: The addition of hydrogen halides (e.g., HBr, HCl) to form alkyl halides.
Oxidation: The reaction with oxidizing agents (e.g., KMnO4, OsO4) to form diols or other oxygenated products.
Common Reagents and Conditions
Hydrogenation: Typically performed using a metal catalyst such as palladium, platinum, or nickel under atmospheric pressure.
Halogenation: Conducted at room temperature with halogen gases or halogenated solvents.
Hydrohalogenation: Carried out in the presence of hydrogen halides, often in an inert solvent.
Oxidation: Utilizes strong oxidizing agents under controlled conditions to prevent over-oxidation.
Major Products
Hydrogenation: Produces pentane.
Halogenation: Forms 1,2-dihalopentane.
Hydrohalogenation: Yields 1-halopentane.
Oxidation: Results in the formation of 1,2-pentanediol or other oxygenated derivatives.
Scientific Research Applications
1-Pentene-1,1-D2 is widely used in scientific research due to its unique properties. Some of its applications include:
Spectroscopy: Used as a reference compound in nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy to study molecular structures and dynamics.
Reaction Mechanisms: Employed in kinetic isotope effect studies to understand reaction pathways and mechanisms.
Material Science: Utilized in the synthesis of deuterated polymers and materials for specialized applications.
Biological Studies: Investigated for its interactions with biological molecules and potential use in drug development.
Mechanism of Action
The mechanism of action of 1-Pentene-1,1-D2 in chemical reactions involves the interaction of the deuterium atoms with other reactants. The presence of deuterium can influence reaction rates and pathways due to the isotope effect, where the heavier deuterium atoms alter the vibrational frequencies and bond strengths compared to hydrogen. This can lead to differences in reaction kinetics and product distribution.
Comparison with Similar Compounds
1-Pentene-1,1-D2 can be compared with other deuterated alkenes and non-deuterated 1-pentene. Some similar compounds include:
1-Pentene: The non-deuterated version, which has similar chemical properties but different spectroscopic characteristics.
1-Hexene-1,1-D2: Another deuterated alkene with a longer carbon chain.
2-Pentene: An isomer of 1-pentene with the double bond at a different position, leading to different reactivity and properties.
The uniqueness of this compound lies in its specific deuterium labeling, which makes it a valuable tool for studying isotope effects and reaction mechanisms in various scientific fields.
Properties
Molecular Formula |
C5H10 |
|---|---|
Molecular Weight |
72.15 g/mol |
IUPAC Name |
1,1-dideuteriopent-1-ene |
InChI |
InChI=1S/C5H10/c1-3-5-4-2/h3H,1,4-5H2,2H3/i1D2 |
InChI Key |
YWAKXRMUMFPDSH-DICFDUPASA-N |
Isomeric SMILES |
[2H]C(=CCCC)[2H] |
Canonical SMILES |
CCCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3,5-Dichloro-2-[[[(phenylacetyl)amino]thioxomethyl]amino]-benzoic acid](/img/structure/B13811522.png)
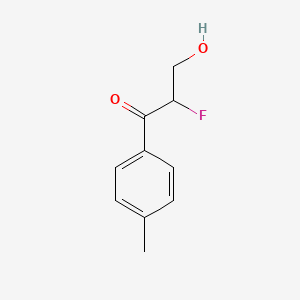
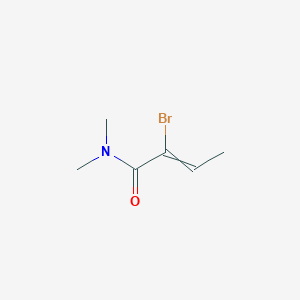
![9H-fluoren-2-amine,n,9-bis[[4-(dimethylamino)phenyl]methylene]-](/img/structure/B13811541.png)
